molecular formula C16H14O4 B2602333 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 109386-28-9

7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B2602333
CAS No.: 109386-28-9
M. Wt: 270.284
InChI Key: TVTWPOIVJDSMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is a derivative of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives, and it has important application value in fluorescent probes, dyes, and optical materials .


Synthesis Analysis

The synthesis of this compound and other coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins are explored .


Molecular Structure Analysis

The molecular formula of this compound is C17H14O3 . It has an average mass of 266.291 Da and a monoisotopic mass of 266.094299 Da .


Chemical Reactions Analysis

The synthesis of this compound involves the Pechmann coumarin synthesis method . This method involves the influence of various Lewis acids on the reaction . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins are explored based on the experimental results .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

7-Hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one has been involved in various chemical synthesis processes and molecular structure analyses. For instance, Bourke & Collins (1997) detailed the conversion of 7-methoxy-3,4-dihydro-2H-1-benzopyran-2-one into other compounds through a series of chemical reactions involving tert-butyldimethylsilyloxy and methylation sequences (Bourke & Collins, 1997). Similarly, Geng et al. (2011) isolated the compound from traditional Chinese medicine and provided detailed molecular conformation, supported by intramolecular hydrogen bonding (Hua-wei Geng et al., 2011).

Medicinal Chemistry and Biological Activities

The compound has been identified in the context of biological activities and medicinal chemistry. For example, Anis et al. (2002) isolated new compounds from Cuscuta reflexa, including derivatives of this compound, which demonstrated strong inhibitory activity against alpha-glucosidase (E. Anis et al., 2002). Additionally, Gupta et al. (2006) synthesized benzopyran derivatives as potential selective estrogen receptor modulators (SERMs), indicating a role in estrogen receptor binding and anticancer activity (Atul Gupta et al., 2006).

Crystallography and Material Science

In the field of crystallography and material science, Manolov & Maichle‐Moessmer (2007) reported on the crystal structure of a derivative of this compound, revealing insights into its molecular geometry and stereochemistry (I. Manolov & C. Maichle‐Moessmer, 2007).

Properties

IUPAC Name

7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-16(18)20-15-8-11(17)4-7-13(14)15/h2-8,14,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTWPOIVJDSMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.